5-Bromoquinazoline-8-carbaldehyde
Description
5-Bromoquinazoline-8-carbaldehyde (CAS: 1445781-43-0) is a brominated heterocyclic compound with the molecular formula C₉H₅BrN₂O and a molecular weight of 237.05 g/mol . It features a quinazoline core—a bicyclic structure with two nitrogen atoms at positions 1 and 3—substituted by a bromine atom at position 5 and an aldehyde group at position 6. It is commercially available with unspecified purity and storage conditions, and it can be shipped globally from suppliers in China, the US, India, and Germany .
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromoquinazoline-8-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-5H |
InChI Key |
DJVLTFWZJRRQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Brominated Heterocyclic Aldehydes
| Compound Name | Core Structure | Substituents | Molecular Formula | CAS Number |
|---|---|---|---|---|
| 5-Bromoquinazoline-8-carbaldehyde | Quinazoline | Br (C5), CHO (C8) | C₉H₅BrN₂O | 1445781-43-0 |
| 5-Bromoquinoline-8-carbaldehyde | Quinoline | Br (C5), CHO (C8) | C₁₀H₆BrNO | 885267-41-4 |
| 8-Bromoquinoxaline-5-carbaldehyde | Quinoxaline | Br (C8), CHO (C5) | C₉H₅BrN₂O | 2101944-50-5 |
| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | Quinoline | Br (C5), OH (C8), COOH (C7) | C₁₀H₆BrNO₃ | L030164 (Cat. No.) |
- Quinazoline vs. Quinoline vs. Quinoxaline: Quinazoline has two nitrogen atoms at positions 1 and 3. Quinoline has one nitrogen at position 1. Quinoxaline has two adjacent nitrogen atoms at positions 1 and 2 .
- Isomerism: this compound and 8-Bromoquinoxaline-5-carbaldehyde share the same molecular formula (C₉H₅BrN₂O) but differ in ring structure and substituent positions, making them structural isomers .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | Solubility |
|---|---|---|---|---|---|
| This compound | 237.05 | N/A | N/A | N/A | Organic solvents |
| 5-Bromoquinoline-8-carbaldehyde | 236.068 | N/A | N/A | N/A | Organic solvents |
| 8-Bromoquinoxaline-5-carbaldehyde | 237.05 | 1.719 | 380.6 | 184.0 | Organic solvents |
| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | 268.07 | N/A | N/A | N/A | Polar solvents |
- Aldehyde vs.
- Thermal Stability: 8-Bromoquinoxaline-5-carbaldehyde has a high predicted boiling point (380.6°C), suggesting stability under high-temperature conditions .
Commercial Availability and Pricing
- 5-Bromoquinoline-8-carbaldehyde: Priced at $115/g (Santa Cruz Biotechnology), with bulk discounts available .
- 8-Bromoquinoxaline-5-carbaldehyde: Sold by American Elements, with pricing tailored to volume and purity requirements .
- This compound: Availability is region-dependent, with temporary stock shortages noted .
Q & A
Q. How can conflicting results in the biological activity of this compound derivatives be rationalized?
- Methodological Answer :
- Resource Conservation Theory : Evaluate if short-term efficacy (e.g., kinase inhibition) depletes cellular resources, leading to long-term toxicity.
- Mechanistic Studies : Use CRISPR screens to identify genetic modifiers of compound sensitivity.
- Reference : Apply cognitive activation theory (CATS) to model stress-response pathways in vitro .
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